

Application Note & Protocol: Determination of Total Ceftiofur Residues in Plasma

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Compound of Interest

Compound Name: *Ceftiofur Thiolactone*

Cat. No.: *B15126552*

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This document provides a detailed methodology for the quantitative determination of total ceftiofur residues in plasma. The protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and residue analysis studies.

1. Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is widely used in veterinary medicine. After administration, ceftiofur is rapidly metabolized, with its thioester bond being cleaved to form the primary active metabolite, desfuroylceftiofur.[1][2] Desfuroylceftiofur further forms various conjugates with endogenous molecules through disulfide bonds.[2][3] To accurately assess the total exposure to ceftiofur, it is essential to measure the parent drug and all its desfuroylceftiofur-containing metabolites.

The established and widely accepted method for determining total ceftiofur residues involves a chemical conversion of ceftiofur and its metabolites to a single, stable derivative, desfuroylceftiofur acetamide (DFCA).[4][5] This is achieved through a two-step process:

- **Hydrolysis/Reduction:** Treatment with a reducing agent, typically dithioerythritol (DTE), cleaves the disulfide bonds of the metabolites, releasing desfuroylceftiofur.[1][2]
- **Derivatization:** The unstable sulfhydryl group of desfuroylceftiofur is then stabilized by reacting it with iodoacetamide to form the stable desfuroylceftiofur acetamide.[2][3][6]

The resulting DFCA can then be quantified using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection or the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[1][4]}

2. Experimental Protocols

The following sections detail the necessary reagents, equipment, and step-by-step procedures for the analysis of total ceftiofur residues in plasma.

2.1. Reagents and Materials

- Ceftiofur reference standard
- Cefotaxime (Internal Standard for HPLC-UV)^[4]
- Deuterated DFCA (Internal Standard for LC-MS/MS)
- Dithioerythritol (DTE)
- Iodoacetamide
- Boric Acid (for Borate Buffer)
- Potassium Chloride
- Sodium Tetraborate
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Trifluoroacetic Acid (TFA) or Formic Acid
- Ammonium Formate
- Water (Ultrapure)
- Plasma samples (control and test)

- Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)[1][4]

2.2. Sample Preparation, Hydrolysis, and Derivatization

This protocol is a composite of common procedures found in the literature.[1][2][4][6]

- Plasma Sample Aliquoting: Thaw frozen plasma samples and vortex to ensure homogeneity. Pipette a known volume (e.g., 100 μ L to 500 μ L) of plasma into a clean test tube.[4]
- Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 15 μ L of 100 μ g/mL cefotaxime for HPLC-UV) to each plasma sample, standard, and quality control sample.[4]
- Hydrolysis (Reduction):
 - Prepare a DTE/borate buffer solution (e.g., 0.4% DTE in borate buffer).[4] Some protocols may use a solution containing potassium chloride, sodium-tetraborate, and dithioerythritol.[1]
 - Add a larger volume of the DTE/borate buffer (e.g., 7 mL) to the plasma sample.[4]
 - Vortex the mixture and incubate in a water bath at 50°C for 15 minutes.[1][4][7]
 - Remove the tubes and allow them to cool to room temperature.
- Derivatization:
 - Prepare an iodoacetamide buffer solution (e.g., in a phosphate buffer at pH 7.0).[1]
 - Add the iodoacetamide solution (e.g., 1.5 mL) to the cooled sample mixture.[4]
 - Vortex the solution and allow it to react at room temperature, shielded from light, for approximately 30 minutes.[1]

2.3. Purification by Solid-Phase Extraction (SPE)

- Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 60 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1]

- **Sample Loading:** Load the entire derivatized sample solution onto the conditioned SPE cartridge.
- **Washing:** Wash the cartridge to remove interfering substances (e.g., with 3 mL of 5% methanol in water).
- **Elution:** Elute the analyte (DFCA) with an appropriate solvent (e.g., 3 mL of methanol or 5 mL of 50% acetonitrile in water).[\[5\]](#)
- **Drying and Reconstitution:** Dry the eluate under a stream of nitrogen. Reconstitute the residue in a known volume (e.g., 0.5 mL) of the mobile phase.[\[8\]](#) The sample is now ready for chromatographic analysis.

2.4. HPLC-UV Analysis Method

- **Chromatographic Column:** Symmetry C18 or equivalent.[\[4\]](#)
- **Mobile Phase A:** 0.1% Trifluoroacetic Acid (TFA) in water.[\[4\]](#)
- **Mobile Phase B:** 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[\[4\]](#)
- **Gradient Program:**
 - Start with 90% A and 10% B.
 - Over 25 minutes, adjust to 75% A and 25% B.
 - Return to initial conditions over 3 minutes.[\[4\]](#)
- **Flow Rate:** 1.0 mL/min.[\[4\]](#)
- **Detection Wavelength:** 265 nm.[\[4\]](#)
- **Injection Volume:** 20-50 µL.

2.5. LC-MS/MS Analysis Method

- **Chromatographic Column:** Zorbax Eclipse Plus C18 or equivalent.[\[1\]](#)

- Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.[1]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
- Gradient Program: To be optimized based on the specific column and system.
- Flow Rate: To be optimized (typically 0.2-0.5 mL/min).
- Ionization Mode: Electrospray Ionization Positive (ESI+).[1]
- Mass Spectrometric Transitions:
 - The precursor ion for DFCA is the $[M+H]^+$ ion at m/z 487.2.[1]
 - Product ions for quantification and qualification need to be determined by direct infusion of a derivatized ceftiofur standard.[1]

3. Data Presentation

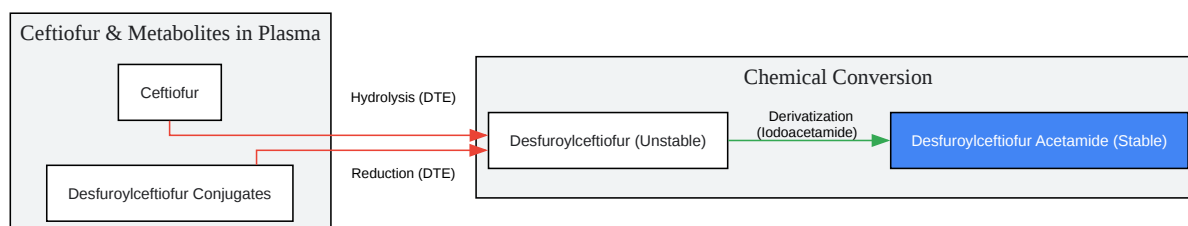
The following table summarizes the quantitative performance data from a representative validated HPLC-UV method for the determination of total ceftiofur residues in plasma.[4]

Parameter	Value
Linearity Range	0.1 – 100 µg/mL
Lower Limit of Quantification (LLOQ)	0.1 µg/mL
Average Recovery	99% (range of 95% to 104%)
Intra-assay Variability (RSD)	0.7% to 4.5%
Inter-assay Variability (RSD)	3.6% to 8.8%
Internal Standard	Cefotaxime
Detection Method	HPLC-UV at 265 nm

4. Visualizations

4.1. Chemical Conversion Pathway

The following diagram illustrates the chemical conversion of ceftiofur and its metabolites to the quantifiable derivative, desfuroylceftiofur acetamide (DFCA).

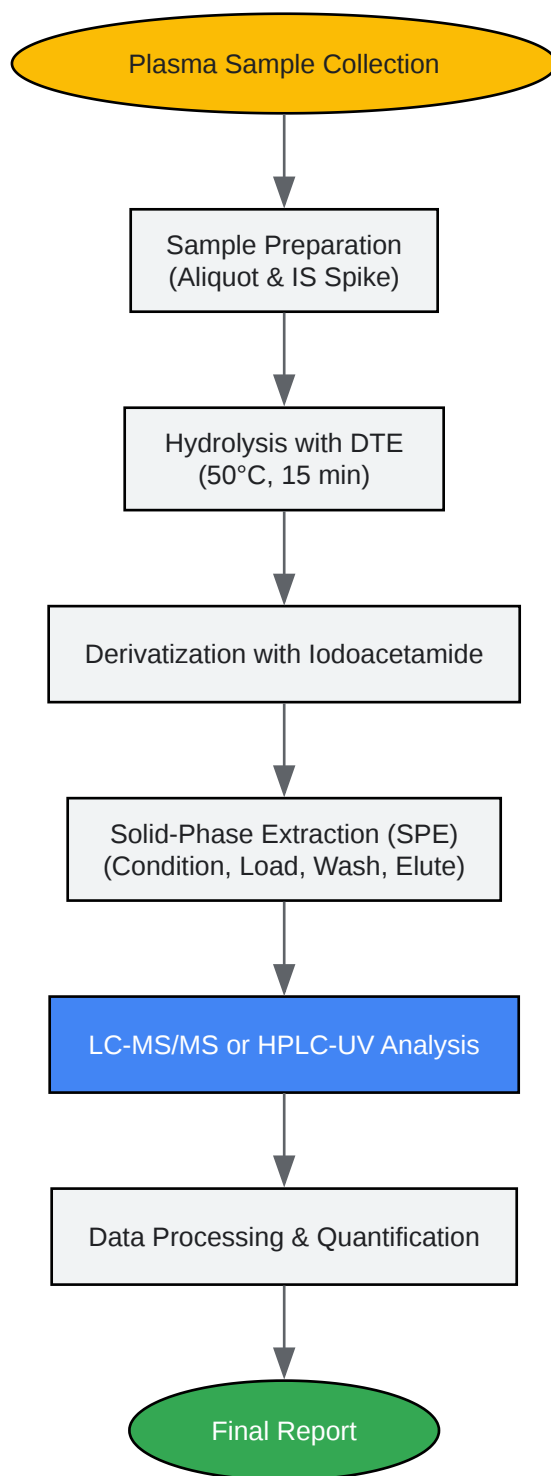


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Caption: Conversion of Ceftiofur to DFCA.

4.2. Experimental Workflow

The diagram below outlines the complete experimental workflow from sample collection to final data analysis.



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